3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid
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Overview
Description
3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with appropriate alkylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methyl-2-(2-methylpyrazol-3-yl)butanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)8(9(12)13)7-4-5-10-11(7)3/h4-6,8H,1-3H3,(H,12,13) |
InChI Key |
HOQOECRHSLYZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=NN1C)C(=O)O |
Origin of Product |
United States |
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